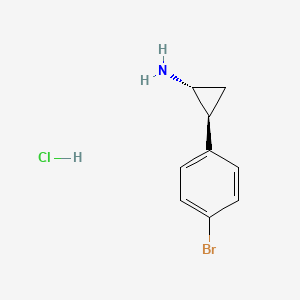

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride

Description

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride (CAS: 1228092-84-9) is a chiral cyclopropylamine derivative with a 4-bromophenyl substituent. Its molecular formula is C₉H₁₁BrClN, and it has a molecular weight of 248.55 g/mol . The compound is a white to off-white crystalline powder with high purity (≥99%) and moderate solubility in polar solvents like DMSO and methanol. It is used as a key intermediate in organic synthesis, particularly in pharmaceutical research, though specific therapeutic applications are less documented compared to its fluorinated analogs .

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXNVLZRIWWINX-OULXEKPRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1N)C2=CC=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228092-84-9 | |

| Record name | rac-(1R,2S)-2-(4-bromophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride typically involves the cyclopropanation of a suitable precursor followed by the introduction of the bromophenyl group. One common method involves the reaction of cyclopropanecarboxylic acid with a bromophenyl derivative under specific conditions to yield the desired product. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the cyclopropanation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of azido or thiolated derivatives.

Applications De Recherche Scientifique

Synthesis Routes

The synthesis of (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride typically involves the following steps:

- Formation of the Cyclopropyl Ring : Achieved through cyclopropanation reactions.

- Bromination : The phenyl ring is brominated using agents like N-bromosuccinimide (NBS).

- Amine Introduction : A nucleophilic substitution introduces the amine group.

- Hydrochloride Salt Formation : The final product is formed by reacting the free amine with hydrochloric acid to enhance solubility.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of complex molecules and pharmaceuticals due to its unique structural properties.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing various pharmaceuticals and organic compounds. |

| Reaction Medium | Acts as a solvent or reactant in various organic reactions. |

Biological Research

This compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in neurotransmitter metabolism. For instance, analogs have shown significant inhibition of monoamine oxidases (MAOs), crucial for the breakdown of neurotransmitters such as serotonin and dopamine.

| Enzyme Target | Inhibition Activity |

|---|---|

| Monoamine Oxidase (MAO) | Significant inhibition observed, leading to increased neurotransmitter levels. |

Medicinal Chemistry

The compound is explored for therapeutic potential in treating neurological disorders due to its ability to modulate neurotransmitter levels.

Case Study: Neurotransmitter Modulation

In studies involving animal models, compounds structurally similar to this compound demonstrated enhanced mood stabilization effects by increasing serotonin levels through MAO inhibition .

Industrial Applications

In industry, this compound is utilized in developing new materials and chemical processes, including catalysis and polymer synthesis.

| Industrial Use | Description |

|---|---|

| Catalysis | Acts as a catalyst or precursor in chemical reactions. |

| Polymer Synthesis | Used in creating novel polymer materials with specific properties. |

Molecular Targets

- Enzymes : Inhibits monoamine oxidases leading to increased neurotransmitter availability.

- Receptors : Potential interaction with serotonin receptors influencing mood regulation.

Mécanisme D'action

The mechanism of action of (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

Below is a detailed comparison of (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride with three structurally related cyclopropylamine derivatives:

Compound A: (1R,2S)-2-(3,4-Difluorophenyl)-cyclopropylamine Hydrochloride

- CAS : 1156491-10-9

- Molecular Formula : C₉H₁₀ClF₂N

- Molecular Weight : 205.63 g/mol

- Key Differences :

- Substituents : Two fluorine atoms at the 3- and 4-positions of the phenyl ring vs. a single bromine at the 4-position.

- Lipophilicity : Lower LogP (3.28) compared to the brominated compound, suggesting reduced membrane permeability .

- Applications : Well-documented as a critical intermediate in synthesizing Ticagrelor , an antiplatelet drug. Its synthesis involves asymmetric reduction and Hoffman degradation .

- Safety : Similar toxicity profile (R24/25: Toxic if swallowed or in contact with skin) .

Compound B: (1R,2S)-2-(4-Fluorophenyl)-cyclopropanamine Hydrochloride

- CAS : 1314324-00-9

- Molecular Formula : C₉H₁₁ClFN

- Molecular Weight : 187.64 g/mol

- Key Differences :

- Substituent : A single fluorine atom at the 4-position vs. bromine.

- Electronic Effects : Fluorine’s strong electron-withdrawing nature may enhance binding affinity in receptor-targeted drug design compared to bromine’s bulkier, electron-donating properties .

- Synthesis : Prepared via Friedel-Crafts alkylation and cyclopropanation, similar to the brominated analog but with fewer steric challenges .

Compound C: trans-2-Phenylcyclopropylamine Hydrochloride

- CAS : 1986-47-6

- Molecular Formula : C₉H₁₁N·HCl

- Molecular Weight : 169.63 g/mol

- Key Differences :

- Substituent : Simple phenyl group without halogens.

- Reactivity : Lacks halogen-directed reactivity, making it less versatile in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to brominated or fluorinated analogs .

- Applications : Primarily used in basic research as a model cyclopropane derivative.

Data Tables

Table 1: Physicochemical Properties

*Estimated based on analogous fluorinated derivatives .

Research Findings and Discussion

- Electronic and Steric Effects: Bromine’s larger atomic radius (1.85 Å vs. However, bromine’s polarizability enhances its utility in halogen bonding, a feature exploited in protein-ligand interactions .

- Pharmacological Relevance : Fluorinated analogs dominate pharmaceutical applications due to fluorine’s metabolic stability and bioavailability-enhancing properties. The brominated derivative’s higher molecular weight and LogP may limit its use in CNS-targeted drugs .

- Scalability : Synthesis of the brominated compound may face challenges in large-scale production due to bromine’s reactivity and safety concerns (e.g., handling HBr byproducts). In contrast, fluorinated analogs benefit from optimized protocols like asymmetric catalysis .

Activité Biologique

Overview

(1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride is a chiral cyclopropylamine derivative notable for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a bromine atom on a phenyl ring, which is linked to a cyclopropylamine moiety, enhancing its solubility and reactivity in biological systems. Its exploration in scientific research has revealed various applications, particularly in enzyme inhibition and receptor binding studies.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing biochemical pathways crucial for various physiological processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in neurotransmitter metabolism, similar to other phenylcyclopropylamine derivatives like 2-phenylcyclopropylamine (2-PCPA), which affects monoamine oxidases (MAOs) and has implications in treating depression .

- Receptor Binding : It exhibits binding affinity to serotonin receptors, specifically the 5-HT2 receptor family, which plays a role in mood regulation and other neurophysiological functions .

Biological Activity and Applications

Research has indicated that this compound may have various therapeutic applications:

- Neurological Disorders : The compound's ability to modulate neurotransmitter levels suggests potential use in treating conditions such as depression and anxiety.

- Cancer Therapy : Similar compounds have been investigated for their role as inhibitors of lysine-specific demethylase 1 (LSD1), a target for cancer treatment due to its involvement in epigenetic regulation .

Structure-Activity Relationship (SAR)

The biological activity of cyclopropylamines is significantly influenced by their structural characteristics. The presence of the bromine atom in this compound alters its electronic properties, impacting its binding affinity and inhibitory potency compared to other halogenated analogs.

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine HCl | Bromine on phenyl ring | Moderate MAO inhibition; potential LSD1 inhibitor |

| (1R,2S)-2-(4-Chloro-phenyl)-cyclopropylamine HCl | Chlorine on phenyl ring | Lower MAO inhibition compared to brominated analog |

| (1R,2S)-2-(4-Fluoro-phenyl)-cyclopropylamine HCl | Fluorine on phenyl ring | Variable receptor activity; less potent than bromo variant |

Study on Enzyme Inhibition

A study investigating the effects of various cyclopropylamines on MAO activity found that this compound exhibited significant inhibition of MAO-A and MAO-B. This inhibition was linked to increased levels of monoamines such as serotonin and norepinephrine in neuronal cultures, suggesting its potential as an antidepressant agent .

Receptor Binding Affinity

In receptor binding assays conducted with human serotonin receptors, the compound demonstrated selective agonist activity at the 5-HT2A receptor while exhibiting minimal activity at the 5-HT2C receptor. This selectivity indicates its potential utility in developing targeted therapies for mood disorders without the side effects associated with broader serotonergic agents .

Q & A

Q. What are the standard synthetic routes for (1R,2S)-2-(4-Bromo-phenyl)-cyclopropylamine hydrochloride?

The synthesis typically involves cyclopropanation of a substituted styrene derivative using methods like the Simmons-Smith reaction or transition-metal-catalyzed approaches. Key steps include:

- Cyclopropanation : Reaction of 4-bromo-substituted vinylarenes with diazo compounds or carbene precursors under controlled conditions to form the cyclopropane ring .

- Amine functionalization : Introduction of the amine group via reductive amination or substitution reactions, followed by hydrochloride salt formation to enhance stability and solubility .

- Purification : Recrystallization or chiral chromatography to achieve enantiomeric purity >95% .

Q. How is the compound characterized for structural confirmation and purity?

Standard analytical methods include:

- Chiral HPLC : To confirm enantiopurity and resolve stereoisomeric impurities .

- NMR spectroscopy : H and C NMR to verify the cyclopropane ring geometry and substituent positions .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H] calcd 331.0433) .

- X-ray crystallography : For absolute stereochemical assignment .

Q. What is the role of this compound in Ticagrelor synthesis?

It serves as a critical intermediate in the synthesis of Ticagrelor, a P2Y receptor antagonist. The cyclopropylamine moiety is incorporated into triazolo-pyrimidine scaffolds via nucleophilic substitution or coupling reactions .

Advanced Research Questions

Q. How do storage conditions affect the compound’s stability in biological matrices?

Stability studies in plasma and urine reveal:

- Temperature sensitivity : Degradation increases at 37°C, with >10% loss in plasma after 48 hours. Long-term storage at -20°C shows gradual instability, reaching ~30% loss in plasma after six months .

- Microbial impact : E. coli contamination reduces stability due to enzymatic degradation (MIC: 87.5 ppm; MBC: 175 ppm). Use of preservatives (e.g., sodium azide) is recommended for biological samples .

Q. What strategies resolve enantiomeric impurities during scale-up synthesis?

- Chiral resolution : Use of diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

- Asymmetric catalysis : Employing chiral ligands in cyclopropanation steps to enhance enantioselectivity .

- Process optimization : Adjusting reaction temperature and solvent polarity to minimize racemization .

Q. How can conflicting data on receptor binding affinity be addressed?

Discrepancies in receptor studies (e.g., serotonin vs. adrenergic receptors) may arise from:

- Assay conditions : Variations in buffer pH, ion concentration, or cell line models. Standardize protocols using validated receptor-binding assays (e.g., radioligand displacement) .

- Metabolic interference : Pre-incubate compounds with liver microsomes to assess metabolite interference .

Q. What in vitro assays evaluate its neuroprotective or antitumor potential?

- Neuroprotection : Measure inhibition of glutamate-induced excitotoxicity in neuronal cell cultures .

- Antitumor activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC values .

- Mechanistic studies : Western blotting for apoptosis markers (e.g., caspase-3) or autophagy pathways (LC3-II) .

Q. What challenges arise in scaling up synthesis while maintaining enantiopurity?

- Catalyst deactivation : Transition-metal catalysts (e.g., Rh(OAc)) may lose activity under industrial conditions. Use flow chemistry for better control .

- Purification bottlenecks : Replace recrystallization with simulated moving bed (SMB) chromatography for higher throughput .

Notes

- Methodological rigor is emphasized, with citations to experimental protocols and analytical validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.